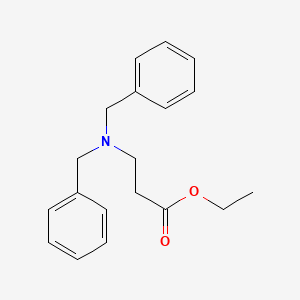

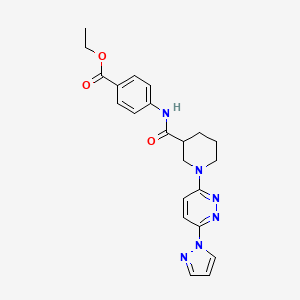

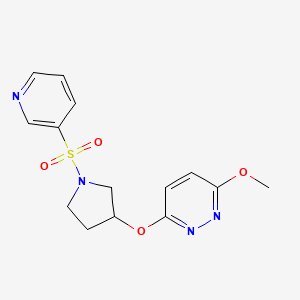

![molecular formula C12H8N4O2 B2387126 2-吡啶-3-基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1368391-90-5](/img/structure/B2387126.png)

2-吡啶-3-基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . This family of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which can then be converted to a TP derivative in phosphorus oxychloride .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring . It is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of TP compounds can vary widely depending on the specific substituents used. For example, one compound, N-((6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-fluoro-5-iodobenzamide, was found to be an amorphous white solid .科学研究应用

合成和化学性质

1,2,4-三唑并[1,5-a]吡啶的无金属合成:已开发出一种合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的新策略。该方法涉及苯碘双(三氟乙酸盐)介导的 N-(吡啶-2-基)苯并咪酰胺的分子内环化,实现直接的无金属氧化 N-N 键形成。这种方法以其反应时间短、产率高为特点,展示了三唑并[1,5-a]吡啶骨架的便捷构建 (Zheng 等,2014)。

水溶性金属笼中的包封用于药物递送:该化合物的衍生物已因其包封在水溶性金属笼中的药物递送能力而受到研究。这项研究展示了此类化合物在将生物学相关结构(包括芘衍生物)递送至笼子的疏水腔内的潜力,指出了在靶向药物递送系统中的应用 (Mattsson 等,2010)。

电化学性质:已研究了 2,6-双(6-芳基-[1,2,4]-三唑并[3,4-b][1,3,4]-噻二唑-3-基)吡啶的电化学行为,表明这些化合物具有高的电离电位和良好的亲和力。这些性质表明它们在电子材料和器件中具有潜在用途 (Tan 等,2007)。

抗菌活性:对某些衍生物的合成和抗菌活性评价的研究显示出对大肠杆菌和铜绿假单胞菌有良好的活性。这表明该化合物在开发新型抗菌剂中的潜在应用 (Xiao 等,2014)。

光致发光性质:对基于三唑基团的配位聚合物的发光性质的研究显示了在照明和显示技术中的潜在应用。本研究强调了该化合物在创建具有理想光学性质的材料方面的多功能性 (Wang 等,2016)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, are known to interact with their targets through various mechanisms, including inhibition and agonistic or antagonistic actions . The interaction with these targets can lead to changes in cellular processes and biochemical pathways.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction with the target.

Result of Action

Similar compounds have been found to have significant effects on cell proliferation and cell cycle progression . These effects are likely a result of the compound’s interaction with its targets and its impact on various biochemical pathways.

未来方向

属性

IUPAC Name |

2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZMPQYBSWHLAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

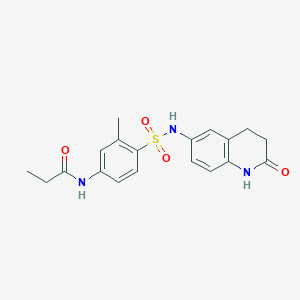

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)

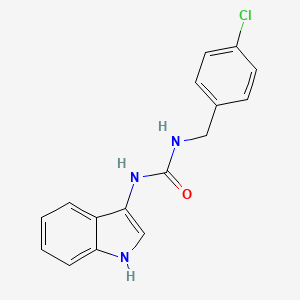

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)

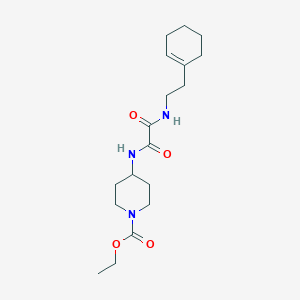

![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)

![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)

![2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2387064.png)